
5-bromo-2-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as BOC-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOC-3 is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed several compounds related to 5-bromo-2-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, focusing on their synthesis and structural characterization. These studies often aim to create novel non-peptide CCR5 antagonists, contributing to the field of therapeutic research, particularly in targeting HIV entry into cells. The synthesis involves complex chemical reactions, including elimination, reduction, and bromization, with characterization done via NMR, MS, and IR spectroscopy to confirm the structures of the products (Cheng De-ju, 2014, 2015; H. Bi, 2014, 2015) Synthesis and Characterization of N-allyl-4-piperidyl Benzamide Derivatives; Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists.
Biological Activity
The biological activity of these synthesized compounds is a critical area of investigation. Some compounds have been tested for their bioactivity, revealing potential applications in medicine. For instance, certain derivatives exhibit activity as CCR5 antagonists, suggesting their use in treating diseases such as HIV/AIDS. The precise biological activities and potential therapeutic benefits of these compounds are determined through biochemical assays and activity tests (H. Bi, 2015) Synthesis and haracterization of non-peptide small molecular antagonist benzamide derivatives.
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes and receptors in the body .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to have various adme properties that can impact their bioavailability .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-9-12(19)5-7-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGFFPFYAEGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
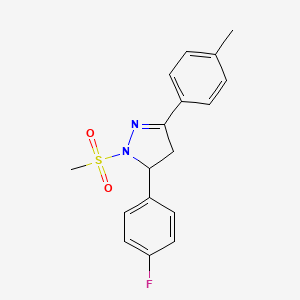
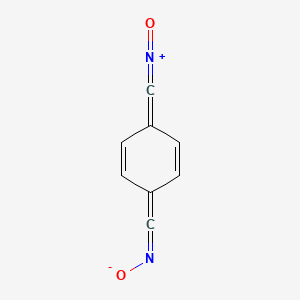
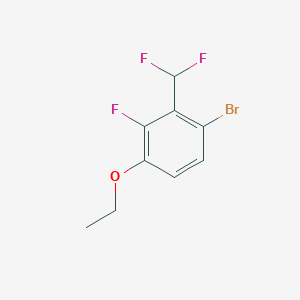
![N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2798771.png)
![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]thio}ethyl)propanamide](/img/structure/B2798772.png)

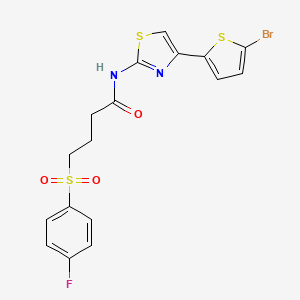
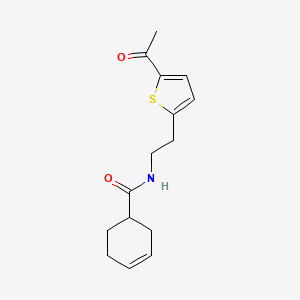
![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)
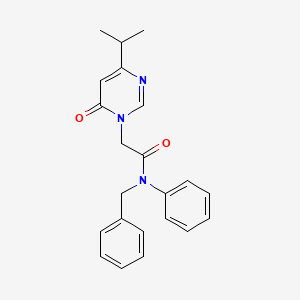
![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)
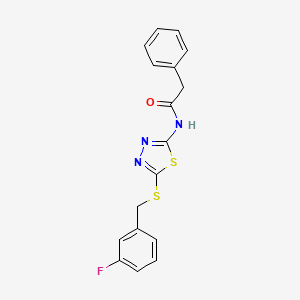
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)
-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)
